REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1([C:14]2[S:15][CH:16]=[N:17][N:18]=2)[CH2:13][CH2:12]1)C1C=CC=CC=1.CCOCC.[BrH:25]>C(O)(=O)C>[BrH:25].[S:15]1[CH:16]=[N:17][N:18]=[C:14]1[C:11]1([NH2:10])[CH2:13][CH2:12]1 |f:4.5|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1(CC1)C=1SC=NN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the majority of the liquid decanted off
|
Type
|
CONCENTRATION
|
Details
|
The remaining residue was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Br.S1C(=NN=C1)C1(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.54 mmol | |
AMOUNT: MASS | 0.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |